molecular formula C8H13NO B1426382 1-(2-Methylpyrrolidin-1-yl)prop-2-en-1-one CAS No. 90154-94-2

1-(2-Methylpyrrolidin-1-yl)prop-2-en-1-one

Cat. No. B1426382
CAS RN: 90154-94-2
M. Wt: 139.19 g/mol
InChI Key: SSDWQEONEAXDEB-UHFFFAOYSA-N
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Description

1-(2-Methylpyrrolidin-1-yl)prop-2-en-1-one, also known as MDPV, is a synthetic cathinone that has gained popularity in recent years as a recreational drug. However, MDPV has also been studied for its potential applications in scientific research due to its unique properties.

Scientific Research Applications

Catalysis and Synthesis

  • One-Pot Tandem Hydroamination/Hydrosilation Catalysis : A cationic Ir(I) complex was used for the hydroamination of 4-pentyn-1-amine, forming 2-methylpyrroline and subsequent hydrosilation to form 1-(triethylsilyl)-2-methylpyrrolidine. This process is efficient and yields high results in a short time frame (Field et al., 2003).

  • Synthesis of Methyl 4-(1-methylpyrrolidin-2-yl)-3-oxobutanoate and Hygrine : An efficient synthesis method for methyl 4-(1-methylpyrrolidin-2-yl)-3-oxobutanoate and hygrine, both important for tropane alkaloid biosynthesis, has been developed. This involves using the N-methylpyrrolinium cation as a key intermediate (Ma et al., 2020).

Chemical Properties and Interactions

  • Comparison of Electronic and Steric Structures : 1-(2-Methylpyrrolidin-1-yl)prop-2-en-1-one exhibits distinct electronic and steric structures compared to isostructural compounds, with unique dihedral angles and p-π conjugation properties influenced by steric effects (Afonin et al., 2007).

  • Thermodynamics of Binary Mixtures : Studies on the vapor−liquid equilibria (VLE) of mixtures containing 1-methylpyrrolidin-2-one provide insights into the thermodynamic properties of these mixtures and their deviation from Raoult's law (González et al., 2005).

Medicinal Chemistry Applications

  • Synthesis of Antimicrobial and Anticancer Agents : Pyrrole-based chalcones synthesized from 2-acetyl-1-methylpyrrole showed potent antimicrobial effects and exhibited selective anticancer activity, representing a significant contribution to medicinal chemistry (Özdemir et al., 2017).

  • Photochemical and Biological Properties of Silicon Phthalocyanines : The synthesis and study of bis[(1-methylpyrrolidin-2-yl)methoxy] [phthalocyaninato] silicon and its derivatives reveal efficient DNA binding activity, indicating potential use in photodynamic therapy (Uslan & Sesalan, 2013).

properties

IUPAC Name

1-(2-methylpyrrolidin-1-yl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO/c1-3-8(10)9-6-4-5-7(9)2/h3,7H,1,4-6H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSDWQEONEAXDEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN1C(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Methylpyrrolidin-1-yl)prop-2-en-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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